Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a phenoxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of the 2,3-dimethylphenoxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are desired .
Properties
IUPAC Name |
ethyl 2-[[2-(2,3-dimethylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-5-22-16(21)15-12(4)18-17(24-15)19-14(20)9-23-13-8-6-7-10(2)11(13)3/h6-8H,5,9H2,1-4H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPZSNMDAVRQQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=CC(=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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